Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a trifluoroacetamido group, and a carbamate group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(2,2,2-trifluoroacetamido)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with target molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate): Similar structure but with a piperidine ring instead of a butyl chain.
Tert-butyl (2-(2,2,2-trifluoroacetamido)ethyl)carbamate: Similar structure but with an ethyl chain instead of a butyl chain.
Uniqueness
Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroacetamido group enhances its stability and ability to interact with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H19F3N2O3 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
tert-butyl N-[4-[(2,2,2-trifluoroacetyl)amino]butyl]carbamate |
InChI |
InChI=1S/C11H19F3N2O3/c1-10(2,3)19-9(18)16-7-5-4-6-15-8(17)11(12,13)14/h4-7H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
WCUQAAJBSQELKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.